

# Upadacitinib's Impact on Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Upadacitinib, a selective Janus kinase 1 (JAK1) inhibitor, has demonstrated significant efficacy in treating various inflammatory diseases. Its mechanism of action, centered on the modulation of the JAK-STAT signaling pathway, leads to widespread changes in gene expression, ultimately dampening the inflammatory response. This guide provides a comparative overview of Upadacitinib's effects on gene expression, supported by experimental data from key clinical trials, to aid in research and development.

# Mechanism of Action: A Cascade of Gene Regulation

Upadacitinib functions by selectively inhibiting JAK1, a critical enzyme in the signaling cascade of numerous pro-inflammatory cytokines. This inhibition prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins.[1][2] Consequently, the translocation of STAT dimers to the nucleus is blocked, leading to a significant reduction in the transcription of a wide array of genes involved in inflammation and immune responses.[3]

The following diagram illustrates the JAK-STAT signaling pathway and the point of intervention for Upadacitinib.





Click to download full resolution via product page

Caption: Upadacitinib inhibits JAK1, blocking the JAK-STAT signaling pathway.



Check Availability & Pricing

## **Comparative Gene Expression Analysis**

Clinical studies across various inflammatory conditions have consistently demonstrated Upadacitinib's profound impact on gene expression. This section compares the transcriptional changes observed in patients with Rheumatoid Arthritis, Atopic Dermatitis, and Crohn's Disease following Upadacitinib treatment.

### **Upadacitinib in Rheumatoid Arthritis**

In patients with Rheumatoid Arthritis (RA), Upadacitinib has been shown to significantly modulate the expression of genes associated with key inflammatory pathways. An integrated analysis of data from the SELECT-NEXT, SELECT-BEYOND, and SELECT-COMPARE phase 3 studies revealed a substantial number of differentially expressed (DE) genes in peripheral whole blood samples of patients treated with Upadacitinib.

| Timepoint | Differentially Expressed<br>Genes (DEGs)   | Key Downregulated<br>Pathways                                              |
|-----------|--------------------------------------------|----------------------------------------------------------------------------|
| Week 2    | 294                                        | Interferon (IFN) signaling, IL-<br>10 signaling, S100 protein<br>signaling |
| Week 12   | 212 (114 maintained from Wk<br>2 + 98 new) | IL-1β, TNF, Type 1 & 2 IFN, IL-<br>17A, and IL-6 biology                   |

Table 1: Summary of Differentially Expressed Genes and Modulated Pathways in Rheumatoid Arthritis Patients Treated with Upadacitinib.[4]

## **Upadacitinib vs. Dupilumab in Atopic Dermatitis**

A head-to-head comparison in the "Heads Up" study provided valuable insights into the differential effects of Upadacitinib and Dupilumab (an IL-4Rα antagonist) on gene expression in the skin of patients with Atopic Dermatitis (AD).



| Treatment    | Mean Improvement in AD Transcriptome (vs. Lesional Skin) - Week 2 | Mean Improvement in AD Transcriptome (vs. Lesional Skin) - Week 16 | Key<br>Downregulate<br>d Gene<br>Pathways                 | Key<br>Upregulated<br>Gene<br>Pathways                                     |
|--------------|-------------------------------------------------------------------|--------------------------------------------------------------------|-----------------------------------------------------------|----------------------------------------------------------------------------|
| Upadacitinib | 66.5%                                                             | 104.4%                                                             | Th1 (CXCL10),<br>Th2 (CCL17),<br>Th22<br>(S100A9/12, PI3) | Barrier function<br>(FLG2, LOR),<br>Negative<br>regulators (IL34,<br>IL37) |
| Dupilumab    | 2.0%                                                              | 62.9%                                                              | Th2                                                       | Barrier function                                                           |

Table 2: Comparison of Gene Expression Changes in Atopic Dermatitis Skin Lesions with Upadacitinib vs. Dupilumab.

### **Upadacitinib in Crohn's Disease**

In the CELEST study, Upadacitinib treatment in patients with Crohn's Disease led to significant transcriptional changes in the intestinal mucosa, particularly in areas with endoscopic remission.

| Location | Differentially Regulated<br>Genes (Endoscopic<br>Remission) | Key Modulated Pathways                                                                                 |
|----------|-------------------------------------------------------------|--------------------------------------------------------------------------------------------------------|
| Colon    | 1156                                                        | Inflammatory fibroblast and<br>Interferon-y effector signature<br>markers (reversed<br>overexpression) |
| lleum    | 76                                                          | Overlapping with colonic changes (60 genes)                                                            |



Table 3: Differentially Regulated Genes in the Intestinal Mucosa of Crohn's Disease Patients with Endoscopic Remission after Upadacitinib Treatment.

# Comparative Effects of JAK Inhibitors on Cytokine Signaling

While direct comparative transcriptomic data between Upadacitinib and other JAK inhibitors from clinical trials is limited, in vitro studies have elucidated their differential effects on cytokine-induced STAT phosphorylation, a direct upstream event of gene transcription.

| JAK Inhibitor | JAK1/3-dependent           | JAK1/2-dependent           | JAK2/2-dependent            |
|---------------|----------------------------|----------------------------|-----------------------------|
|               | Cytokines (e.g., IL-       | Cytokines (e.g., IL-       | Cytokines (e.g.,            |
|               | 2, IL-4)                   | 6, IFN-y)                  | GM-CSF, IL-3)               |
| Upadacitinib  | High Potency<br>Inhibition | High Potency<br>Inhibition | Moderate Inhibition         |
| Tofacitinib   | High Potency<br>Inhibition | Moderate Inhibition        | Lower Potency<br>Inhibition |
| Baricitinib   | Lower Potency              | High Potency               | High Potency                |
|               | Inhibition                 | Inhibition                 | Inhibition                  |

Table 4: Comparative Potency of JAK Inhibitors on Cytokine-Induced STAT Phosphorylation in Human Leukocyte Subpopulations.

## **Experimental Protocols**

The following provides a generalized workflow for the analysis of gene expression in clinical trials investigating Upadacitinib.





Click to download full resolution via product page

**Caption:** Generalized workflow for gene expression analysis in Upadacitinib clinical trials.



#### **Detailed Methodologies**

- 1. Sample Collection and Processing:
- Peripheral whole blood samples were collected from patients at baseline and at specified time points post-treatment (e.g., Week 2, Week 12).
- For studies in Crohn's Disease and Atopic Dermatitis, tissue biopsies were obtained from affected areas (intestinal mucosa or skin lesions) at baseline and post-treatment.
- 2. RNA Extraction and Quality Control:
- Total RNA was extracted from samples using standard commercially available kits.
- RNA quality and integrity were assessed using methods such as the RNA Integrity Number (RIN) to ensure high-quality input for downstream applications.
- 3. Gene Expression Profiling:
- RNA-Sequencing (RNA-seq): Utilized for comprehensive, unbiased profiling of the transcriptome. Libraries were prepared from the extracted RNA and sequenced on a highthroughput sequencing platform.
- Microarray: In some studies, gene expression was measured using microarray platforms (e.g., Affymetrix). Labeled cRNA was hybridized to the arrays, which were then scanned to measure probe intensities.

#### 4. Data Analysis:

- Pre-processing: Raw sequencing or microarray data underwent pre-processing steps including quality control, read alignment to a reference genome (for RNA-seq), and normalization to remove technical variations.
- Differential Gene Expression Analysis: Statistical methods, such as the Linear Models for Microarray and RNA-Seq Data (LIMMA) package in R, were employed to identify genes with statistically significant changes in expression between baseline and post-treatment samples.
   A common threshold for significance was a False Discovery Rate (FDR) of less than 0.05.



Pathway and Functional Analysis: Differentially expressed genes were subjected to pathway
enrichment analysis using databases like Ingenuity Pathway Analysis (IPA) or Gene Set
Enrichment Analysis (GSEA) to identify the biological pathways and functions most
significantly affected by Upadacitinib treatment.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Randomized Controlled Trial Substudy of Cell-specific Mechanisms of Janus Kinase 1
   Inhibition With Upadacitinib in the Crohn's Disease Intestinal Mucosa: Analysis From the CELEST Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Treatment of rheumatoid arthritis with baricitinib or upadacitinib is associated with reduced scaffold protein NEDD9 levels in CD4+ T cells PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- To cite this document: BenchChem. [Upadacitinib's Impact on Gene Expression: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b048355#validating-upadacitinib-s-effect-on-gene-expression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com